molecular formula C12H20O11 B1230768 3-Ketotrehalose CAS No. 24885-76-5

3-Ketotrehalose

Cat. No. B1230768
CAS RN: 24885-76-5
M. Wt: 340.28 g/mol
InChI Key: RWDAEQLSLJPBCR-RMHOUTLUSA-N
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Description

3-keto-alpha,alpha-trehalose is a keto-disaccharide consisting of alpha,alpha-trehalose with the keto group at the 3-position. It is a keto-disaccharide and a glycosyl glycoside.

Scientific Research Applications

Electroreduction Mechanism and Hydration Studies

3-Ketotrehalose, along with other 3-keto-sugars, has been studied for its electroreduction mechanism and hydration properties. These sugars, including 3-ketotrehalose, demonstrate polarographic properties indicating that they are readily reducible in a two-electron process to corresponding isomeric sugars. This research highlights the potential application of 3-ketotrehalose in electrochemical studies and its role in chemical transformations (Beeumen & Ley, 2010).

Transport and Assimilation in Bacteria

The thuEFGKAB operon in Rhizobia and Agrobacterium tumefaciens, which is crucial for the transport and assimilation of trehalose, maltitol, and sucrose isomers, also involves their conversion into 3-keto derivatives like 3-ketotrehalose. This discovery has implications for understanding bacterial metabolism and could be significant in biotechnological applications related to these bacteria (Ampomah et al., 2013).

Cryopreservation Applications

In the field of cryopreservation, sugars such as trehalose have been effectively used in various organisms for surviving extreme conditions. Studies on mouse oocytes indicate that trehalose, potentially including its 3-keto derivative, can significantly improve cryosurvival, suggesting a promising role for 3-ketotrehalose in cryopreservation technologies (Eroğlu et al., 2009).

Chemical Synthesis and Structural Studies

Research on the composition of keto aldoses in aqueous solutions, including 3-keto derivatives like 3-ketotrehalose, provides essential insights into their structural dynamics and potential applications in chemical synthesis and pharmaceuticals (Köpper & Freimund, 2003).

Biotechnical Production

Trehalose, and by extension, its derivatives such as 3-ketotrehalose, have increasing applications in food, cosmetics, and pharmaceuticals. The biotechnical production of trehalose through pathways that might include 3-ketotrehalose is a subject of ongoing research with significant industrial implications (Cai et al., 2018).

properties

CAS RN

24885-76-5

Molecular Formula

C12H20O11

Molecular Weight

340.28 g/mol

IUPAC Name

(2R,3R,5S,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-one

InChI

InChI=1S/C12H20O11/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-7,9-17,19-20H,1-2H2/t3-,4-,5-,6-,7+,9-,10-,11-,12-/m1/s1

InChI Key

RWDAEQLSLJPBCR-RMHOUTLUSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H](C(=O)[C@@H]([C@H](O2)CO)O)O)O)O)O)O

SMILES

C(C1C(C(C(C(O1)OC2C(C(=O)C(C(O2)CO)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(=O)C(C(O2)CO)O)O)O)O)O)O

synonyms

3-ketotrehalose
3-oxotrehalose

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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